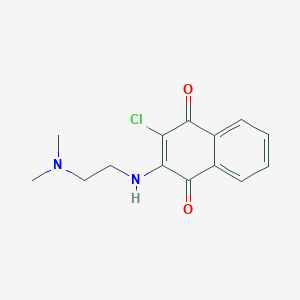
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a chloro group, a dimethylaminoethylamino group, and a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione typically involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with N,N-dimethylethylenediamine. The reaction is carried out in an anhydrous solvent such as benzene, and the product is obtained in high yield . The reaction conditions include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives with potential biological activities.
Reduction: Hydroquinone derivatives with antioxidant properties.
Substitution: A wide range of substituted naphthoquinones with diverse biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antifungal and antibacterial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent . Additionally, the compound can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(benzylamino)naphthalene-1,4-dione: Known for its anti-Alzheimer’s activity.
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Exhibits antifungal properties.
2-Chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione: Shows high antifungal activity.
Uniqueness
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities
Biological Activity
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione, also known by its CAS number 64897-02-5, is a synthetic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₄H₁₅ClN₂O
- Molecular Weight : 265.69 g/mol
- Density : 1.29 g/cm³
- Boiling Point : 379.8ºC at 760 mmHg
The compound exhibits its biological activity primarily through the following mechanisms:
- Reactive Oxygen Species (ROS) Induction : Similar to other naphthoquinones, this compound induces ROS production in cells, leading to oxidative stress which can trigger apoptosis in cancer cells .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. Studies report IC50 values indicating significant inhibitory activity against AChE and butyrylcholinesterase (BChE) .
- Antimicrobial Activity : Research indicates that this compound possesses antibacterial properties against several strains of bacteria by disrupting their cellular functions through oxidative mechanisms .
Anticancer Activity
A study demonstrated that treatment with this compound resulted in a concentration-dependent decrease in cell viability in various cancer cell lines. The compound was effective at concentrations ranging from 5 to 20 µM, leading to apoptosis characterized by increased levels of cleaved caspases .
Antimicrobial Effects
The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was reported between 15.6 and 500 μg/mL, showing effectiveness comparable to standard antibiotics .
Enzyme Inhibition Studies
In enzyme inhibition studies, the compound showed mixed-type inhibition against AChE with an IC50 value of approximately 0.22 µM, indicating strong potential for treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Concentration Range | IC50/Effectiveness |
|---|---|---|---|
| Anticancer | Cell Viability Assay | 5 - 20 µM | Induces apoptosis |
| Antimicrobial | MIC Assay | 15.6 - 500 μg/mL | Effective against multiple bacteria |
| Enzyme Inhibition | AChE Inhibition | - | IC50 = 0.22 µM |
Properties
CAS No. |
83027-27-4 |
|---|---|
Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
2-chloro-3-[2-(dimethylamino)ethylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H15ClN2O2/c1-17(2)8-7-16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19/h3-6,16H,7-8H2,1-2H3 |
InChI Key |
ZEYYTNKEDFUTRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















